molecular formula C9H14N4O2 B2696779 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid CAS No. 1249716-65-1

2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid

Cat. No.: B2696779
CAS No.: 1249716-65-1
M. Wt: 210.237
InChI Key: ZJNKMWVBNYZQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a triazole ring and a cyclohexane carboxylic acid group. This compound is a white crystalline solid with high solubility in water. It is commonly used as a precursor in the synthesis of various organic compounds, including pesticides and herbicides .

Preparation Methods

The synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Industrial production methods often utilize microwave irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives .

Comparison with Similar Compounds

2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a cyclohexane carboxylic acid group, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h5-6H,1-4H2,(H,14,15)(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNKMWVBNYZQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=NC(=NN2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.